molecular formula C8H10O4S B13775614 3-Ethoxy-5-methoxythiophene-2-carboxylic acid CAS No. 95202-11-2

3-Ethoxy-5-methoxythiophene-2-carboxylic acid

Cat. No.: B13775614
CAS No.: 95202-11-2
M. Wt: 202.23 g/mol
InChI Key: HPBNDMIFWQWTSB-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methoxythiophene-2-carboxylic acid (CAS Registry Number: 95202-11-2) is an organic compound with the molecular formula C8H10O4S and a molecular weight of 202.23 g/mol . This compound features a thiophene ring core, a heterocyclic structure known for its versatility in synthetic chemistry, doubly substituted with methoxy and ethoxy groups, and further functionalized with a carboxylic acid moiety at the 2-position . The presence of these functional groups makes it a valuable bifunctional synthetic building block. The carboxylic acid group can undergo various reactions, such as amide coupling or reduction, and can also facilitate metal-catalyzed decarboxylative cross-coupling reactions, a valuable transformation for creating biaryl structures found in many functional materials and pharmaceuticals . Furthermore, the alkoxy-substituted thiophene ring can act as a precursor in the synthesis of more complex heterocyclic systems, including pharmacologically active molecules and organic electronic materials . As a thiophene derivative, it serves as a crucial intermediate in medicinal chemistry, materials science, and chemical biology research. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

CAS No.

95202-11-2

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

3-ethoxy-5-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H10O4S/c1-3-12-5-4-6(11-2)13-7(5)8(9)10/h4H,3H2,1-2H3,(H,9,10)

InChI Key

HPBNDMIFWQWTSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC(=C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Thiophene Core Construction and Halogenation

A common approach starts with thiophene or substituted thiophenes, which are selectively halogenated to introduce reactive sites for further functionalization.

  • For example, 2-bromothiophene is prepared by bromination of thiophene in the presence of hydrogen bromide and halohydrocarbon solvents at low temperatures (-10 to 0 °C), using pyridine perbromide as the brominating agent. This step yields 2-bromothiophene with high purity and yields around 88–90%.

Formation of Diethyl Thiophene-2-carboxylate Intermediates

  • 2-Bromothiophene undergoes nucleophilic substitution with diethyl malonate in the presence of alkali metals such as sodium, magnesium, or sodium ethoxide at elevated temperatures (90–120 °C). This reaction forms 2-(2-thiophene) diethyl malonate esters with yields ranging from 88% to 94%.

Etherification to Introduce Ethoxy and Methoxy Groups

  • The ethoxy (-OCH2CH3) and methoxy (-OCH3) groups at the 3- and 5-positions are introduced via etherification reactions. This can be achieved by nucleophilic substitution of halogenated thiophene intermediates with alkoxide ions derived from ethanol and methanol or via alkylation using alkyl halides such as ethyl iodide and methyl iodide under basic conditions (e.g., sodium hydride) in anhydrous solvents like dimethylformamide or tetrahydrofuran.

Carboxylation and Hydrolysis

  • The ester intermediates (e.g., diethyl malonate derivatives) are subjected to saponification under alkaline conditions (e.g., reflux with alkali in alcohol solvents), followed by acidification and decarboxylation to yield the free carboxylic acid at the 2-position.

  • Alternatively, direct carboxylation of thiophene derivatives using carbon dioxide under high pressure and temperature in the presence of catalysts can be employed to introduce the carboxylic acid group.

Purification

  • The final product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography with hexane/ethyl acetate gradients) to achieve high purity (>95% by HPLC).

Comparative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Yield (%) Notes
1 Bromination of Thiophene Thiophene, HBr, pyridine perbromide, halohydrocarbon solvent -10 to 0 88–90 Low temp controls regioselectivity
2 Nucleophilic substitution with diethyl malonate 2-Bromothiophene, diethyl malonate, Na or Mg or NaOEt 90–120 88–94 Alkali metal choice affects yield
3 Etherification Alkyl halides (ethyl iodide, methyl iodide), base (NaH), anhydrous solvent 60–80 N/A Introduces ethoxy and methoxy groups
4 Saponification and decarboxylation Alkali reflux, acidification Reflux (varies) N/A Converts esters to carboxylic acid
5 Purification Recrystallization, chromatography Ambient Purity >95% Essential for research-grade material

Summary Table of Preparation Route

Stage Intermediate/Product Key Reaction Yield (%) Critical Parameters
1 2-Bromothiophene Bromination of thiophene 88–90 Low temp (-10 to 0 °C), pyridine perbromide
2 2-(2-Thiophene) diethyl malonate Nucleophilic substitution with diethyl malonate 88–94 Alkali metal (Na, Mg), 90–120 °C
3 3-Ethoxy-5-methoxythiophene derivatives Etherification via alkylation Variable Anhydrous solvent, base, inert atmosphere
4 3-Ethoxy-5-methoxythiophene-2-carboxylic acid Saponification and decarboxylation High Reflux, acidification, purification

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols and Aldehydes: Formed through reduction.

    Substituted Thiophenes: Formed through electrophilic substitution.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
3-Ethoxy-5-methoxythiophene-2-carboxylic acid serves as a significant building block in organic synthesis. It can be utilized to create more complex thiophene derivatives through various chemical reactions, including oxidation, reduction, and substitution. These reactions can yield products such as sulfoxides, sulfones, alcohols, and aldehydes, which are essential in developing pharmaceuticals and agrochemicals.

Table 1: Chemical Transformations of 3-Ethoxy-5-methoxythiophene-2-carboxylic Acid

Reaction TypeProducts Formed
OxidationSulfoxides, Sulfones
ReductionAlcohols, Aldehydes
SubstitutionVarious Substituted Thiophenes

Biological Applications

Antimicrobial Properties
Research into the biological activities of 3-Ethoxy-5-methoxythiophene-2-carboxylic acid has indicated potential antimicrobial effects. It has been studied for its efficacy against Gram-positive bacteria and fungi, making it a candidate for developing new antimicrobial agents to combat resistance in pathogens like Staphylococcus aureus and Candida auris .

Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of various thiophene derivatives, 3-Ethoxy-5-methoxythiophene-2-carboxylic acid showed promising results against multidrug-resistant strains. The compound exhibited structure-dependent activity, suggesting that modifications to its structure could enhance its efficacy against resistant strains .

Medicinal Applications

Drug Development
The compound is under investigation for its potential role in drug development. Its ability to interact with specific molecular targets may allow it to modulate enzyme activities related to inflammatory pathways, presenting opportunities for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Table 2: Potential Therapeutic Uses of 3-Ethoxy-5-methoxythiophene-2-carboxylic Acid

ConditionProposed Mechanism
InflammationInhibition of inflammatory enzymes
Antimicrobial InfectionsDisruption of bacterial cell wall synthesis

Industrial Applications

Organic Semiconductors
3-Ethoxy-5-methoxythiophene-2-carboxylic acid is also explored in the field of materials science, particularly in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methoxythiophene-2-carboxylic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
3-Ethoxy-5-methoxythiophene-2-carboxylic acid 3-OCH₂CH₃, 5-OCH₃, 2-COOH C₈H₁₀O₄S Predicted: Intermediate for pharmaceuticals, moderate lipophilicity -
3-Methoxy-5-(2-methoxyethoxy)thiophene-2-carboxylic acid 3-OCH₃, 5-OCH₂CH₂OCH₃, 2-COOH C₉H₁₂O₅S Increased solubility due to polyether chain; potential material precursor
3-Ethoxy-5-phenylthiophene-2-carboxylic acid 3-OCH₂CH₃, 5-C₆H₅, 2-COOH C₁₃H₁₂O₃S Higher lipophilicity (phenyl group); possible use in hydrophobic drug design
5-(Methoxycarbonyl)thiophene-2-carboxylic acid 5-COOCH₃, 2-COOH C₇H₆O₄S Dual carboxylic/methyl ester groups; precursor for luminescent materials

Key Observations :

  • Solubility : Polyether chains (e.g., 2-methoxyethoxy in ) improve aqueous solubility, whereas methoxy/ethoxy groups offer moderate polarity.
  • Reactivity : Carboxylic acid at position 2 enables coupling reactions (e.g., amide formation in kinase inhibitors, as seen in ), while ester derivatives (e.g., ) are common intermediates.

Biological Activity

3-Ethoxy-5-methoxythiophene-2-carboxylic acid (EMTCA) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of EMTCA, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

EMTCA is characterized by a thiophene ring with ethoxy and methoxy substituents, along with a carboxylic acid functional group. Its molecular formula is C9H10O4SC_9H_{10}O_4S and it has a molecular weight of approximately 198.24 g/mol. The presence of electron-donating groups (methoxy and ethoxy) and the carboxylic acid moiety contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that EMTCA exhibits several biological activities, including:

  • Antimicrobial Activity : EMTCA has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Preliminary studies suggest that EMTCA may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

The biological activity of EMTCA is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : EMTCA may interact with specific enzymes, altering their activity. For example, it could inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors on cell membranes, influencing signaling pathways related to inflammation and cell proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, EMTCA may protect cells from oxidative damage, which is implicated in various diseases.

Research Findings

Several studies have investigated the biological activity of EMTCA:

  • A study conducted by Pendergrass et al. (2023) evaluated the effect of EMTCA on the type III secretion system (T3SS) in pathogenic bacteria. Results indicated that EMTCA inhibited T3SS-mediated virulence factor secretion at concentrations as low as 25 µM, suggesting its potential as an antimicrobial agent targeting virulence mechanisms .
  • Another research project focused on the antioxidant properties of EMTCA, demonstrating that it effectively reduced oxidative stress markers in cellular models .

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, EMTCA was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating significant antimicrobial potency .
  • Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of EMTCA resulted in a notable reduction in paw edema compared to control groups, highlighting its anti-inflammatory potential .

Comparative Analysis

The following table summarizes the biological activities of EMTCA compared to similar compounds:

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
3-Ethoxy-5-methoxythiophene-2-carboxylic acid (EMTCA)YesYesYes
4-Chloro-3-ethoxy-5-methoxythiophene-2-carboxylic acidModerateNoYes
3-Ethoxy-thiophene-2-carboxylic acidYesModerateNo

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethoxy-5-methoxythiophene-2-carboxylic acid, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with a Gewald reaction using ethyl cyanoacetate and elemental sulfur under basic conditions to form the thiophene core (e.g., 2-aminothiophene-3-carboxylate derivatives) .
  • Step 2 : Introduce ethoxy and methoxy groups via nucleophilic substitution or alkylation. For example, use alkyl halides (e.g., ethyl iodide for ethoxy) and methoxy precursors (e.g., methyl iodide with a deprotonating agent like NaH) under inert atmosphere .
  • Step 3 : Optimize reaction conditions (e.g., 60–80°C, anhydrous solvents like DMF or THF) and employ catalysts such as Pd(OAc)₂ for cross-coupling steps to enhance regioselectivity .
  • Yield Improvement : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of substituted thiophene carboxylic acids?

  • Methodology :

  • NMR Analysis :
  • Use ¹H NMR to identify substituent positions: Ethoxy (-OCH₂CH₃) protons appear as a quartet (~δ 1.3–1.5 ppm for CH₃) and triplet (~δ 3.4–3.6 ppm for OCH₂), while methoxy (-OCH₃) shows a singlet at δ ~3.8 ppm .
  • ¹³C NMR distinguishes carbonyl (C=O) at ~165–170 ppm and thiophene ring carbons (100–140 ppm) .
  • IR Spectroscopy : Confirm carboxylic acid (-COOH) via a broad O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹). Thiophene ring vibrations appear at ~700–800 cm⁻¹ .

Q. What solubility properties are critical for formulating this compound in biological assays?

  • Methodology :

  • Test solubility in polar aprotic solvents (DMSO, DMF) for stock solutions. Aqueous solubility can be enhanced via pH adjustment (e.g., sodium salt formation at pH >7) .
  • Use dynamic light scattering (DLS) to assess aggregation in PBS buffer. If insoluble, employ co-solvents (e.g., 10% EtOH) or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How do steric and electronic effects of ethoxy/methoxy substituents influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (HOMO/LUMO) and predict reactive sites. Substituents at the 3- and 5-positions may direct electrophilic substitution to the 4-position .
  • Experimental Validation : Conduct Suzuki-Miyaura coupling with aryl boronic acids. Compare yields for para vs. meta substitution using LC-MS to confirm product structures .

Q. What strategies mitigate competing side reactions (e.g., decarboxylation) during functionalization of the carboxylic acid group?

  • Methodology :

  • Protecting Groups : Convert -COOH to methyl ester (via SOCl₂/MeOH) to prevent decarboxylation during harsh conditions (e.g., high-temperature reactions) .
  • Mild Reaction Conditions : Use room-temperature coupling reagents (EDC/HOBt) for amide bond formation, avoiding strong acids/bases .

Q. How can structural analogs (e.g., 5-chloro or 5-methyl derivatives) inform SAR studies for antimicrobial activity?

  • Methodology :

  • Synthetic Libraries : Prepare analogs via halogenation (Cl₂/FeCl₃) or alkylation (MeI/NaH) at the 5-position. Confirm structures via HRMS and XRD .
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Correlate substituent electronegativity (Cl > OCH₃) with enhanced membrane disruption .

Q. What computational tools predict metabolic stability of this compound in drug development?

  • Methodology :

  • In Silico Tools : Use ADMET Predictor™ or SwissADME to estimate CYP450 metabolism sites. Methoxy groups may reduce clearance via steric hindrance .
  • In Vitro Validation : Perform microsomal stability assays (human liver microsomes + NADPH) with LC-MS/MS quantification of parent compound depletion .

Data Contradictions and Resolution

Q. Conflicting reports on catalytic efficiency in esterification: How to reconcile discrepancies?

  • Analysis :

  • Discrepancies may arise from solvent polarity (e.g., DMF vs. toluene) or catalyst loading (e.g., 1 mol% vs. 5 mol% Pd).
  • Resolution : Replicate reactions under standardized conditions (anhydrous DMF, 3 mol% Pd(OAc)₂) and compare turnover numbers (TONs) .

Safety and Stability

Q. What handling protocols are critical given the compound’s instability under oxidizing conditions?

  • Methodology :

  • Store under argon at –20°C to prevent oxidation of the thiophene ring. Avoid contact with strong oxidizers (e.g., KMnO₄, H₂O₂) .
  • Monitor decomposition via TLC (silica, EtOAc/hexane); degradation products include sulfoxides (R-SO) .

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